molecular formula C11H19N3O2 B15302795 Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate

Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate

Cat. No.: B15302795
M. Wt: 225.29 g/mol
InChI Key: UOZCEQDGSXRFSS-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate is a complex organic compound with a unique structure that includes an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate typically involves the reaction of 2-propyl-1H-imidazole with methyl 2-amino-2-methyl-3-bromopropanoate under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring plays a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. This compound can modulate various biochemical processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methyl-1,3-propanediol
  • Methyl 2-amino-3-(1h-indol-3-yl)propanoate

Uniqueness

Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate is unique due to its specific structural features, including the imidazole ring and the propyl group. These features confer distinct chemical and biological properties, making it different from other similar compounds.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-amino-2-methyl-3-(2-propylimidazol-1-yl)propanoate

InChI

InChI=1S/C11H19N3O2/c1-4-5-9-13-6-7-14(9)8-11(2,12)10(15)16-3/h6-7H,4-5,8,12H2,1-3H3

InChI Key

UOZCEQDGSXRFSS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1CC(C)(C(=O)OC)N

Origin of Product

United States

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